molecular formula C8H11F3O3 B175129 Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate CAS No. 117015-42-6

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

Cat. No. B175129
M. Wt: 212.17 g/mol
InChI Key: HMDKXEVTOYZRSE-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” is a chemical compound with the molecular formula C8H11F3O3 . It is closely related to “Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate”, which has the molecular formula C9H13F3O3 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” can be represented by the InChI code: InChI=1S/C7H9F3O3/c1-3-4-6 (12,5 (11)13-2)7 (8,9)10/h3,12H,1,4H2,2H3 . This indicates the presence of a trifluoromethyl group, a methyl group, and a hydroxy group in the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” has a molecular weight of 198.14 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass is 198.05037863 g/mol .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of complex molecules from simpler precursors often involves multifunctional esters. For example, a study detailed the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid, showcasing the compound's versatility in organic synthesis. This process included unusual recyclization reactions, indicating the potential of multifunctional esters in synthesizing cyclic and acyclic organic compounds with specific configurations (Gimalova et al., 2013).

Catalysis and Organic Transformations

In another instance, the Baylis-Hillman reaction was employed for the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates, demonstrating the catalytic potential of similar esters in creating carbon-carbon bonds. This example highlights the role of such compounds in facilitating reactions that form the backbone of organic synthesis (Basavaiah et al., 2000).

Material Science Applications

Additionally, the interaction of derivatives with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been explored, providing insights into the modification of benzoates for potential applications in material science and fluorine chemistry. This research demonstrates the utility of esters in synthesizing fluorinated compounds, which are valuable in various industries, including pharmaceuticals and agrochemicals (Gaidarzhy et al., 2020).

Medicinal Chemistry

Lastly, the synthesis of organotin(IV) complexes with potential as anticancer drugs showcases the application of related esters in medicinal chemistry. These complexes, derived from amino acetate functionalized Schiff bases, highlight the role of esters in developing new therapeutic agents (Basu Baul et al., 2009).

properties

IUPAC Name

methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-5(2)4-7(13,6(12)14-3)8(9,10)11/h13H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDKXEVTOYZRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)OC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552673
Record name Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

CAS RN

117015-42-6
Record name Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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